![molecular formula C12H21NO2 B7580798 N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide](/img/structure/B7580798.png)
N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide, also known as OXA, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology. OXA is a cyclic amide that belongs to the class of compounds known as oxazolidinones, which are known for their antibacterial activity. In
Scientific Research Applications
N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide has been the subject of extensive scientific research due to its potential applications in medicine and biotechnology. N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide has been shown to have antibacterial activity against a wide range of gram-positive and gram-negative bacteria, making it a promising candidate for the development of new antibiotics. N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide has also been shown to have antifungal activity, which could be useful in the treatment of fungal infections.
Mechanism of Action
The mechanism of action of N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide binds to a specific site on the ribosome, preventing the formation of peptide bonds between amino acids and thus inhibiting the synthesis of new proteins. This leads to the death of the bacteria and is the basis for N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide's antibacterial activity.
Biochemical and Physiological Effects:
N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for use in medicine. N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide has been shown to be effective against both drug-resistant and non-resistant strains of bacteria, making it a potential alternative to existing antibiotics. N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide has also been shown to have a low propensity for inducing resistance, which is a major concern with existing antibiotics.
Advantages and Limitations for Lab Experiments
One advantage of N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide is its broad-spectrum antibacterial activity, which makes it useful for a wide range of applications. Another advantage is its low toxicity and good bioavailability, which make it a promising candidate for use in medicine. One limitation of N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide is its relatively complex synthesis method, which can make it difficult and expensive to produce in large quantities. Another limitation is the lack of data on its long-term safety and efficacy, which will need to be addressed in future research.
Future Directions
Future research on N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide could focus on several areas, including the development of new antibiotics based on N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide, the optimization of the synthesis method to improve yield and reduce cost, and the investigation of N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide's potential applications in biotechnology, such as in the development of new drugs or in biocatalysis. Other directions for future research could include the investigation of N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide's mechanism of action in more detail, the development of new methods for detecting N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide in biological samples, and the investigation of N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide's potential interactions with other drugs or compounds. Overall, N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide is a promising compound that has the potential to make a significant contribution to the field of medicine and biotechnology.
Synthesis Methods
The synthesis of N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide involves the reaction of cyclohexanone with (S)-proline methyl ester to form the intermediate product, which is then reacted with oxalic acid to yield N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide. The reaction is carried out in the presence of a catalyst, such as triethylamine, and under controlled conditions of temperature and pressure. The yield of N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide can be improved by optimizing the reaction conditions and using high-quality starting materials.
properties
IUPAC Name |
N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h10-11H,1-9H2,(H,13,14)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZZJFZRZIRFPP-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)NC[C@@H]2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[3-(methylamino)-3-oxopropyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7580730.png)
![[2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580735.png)
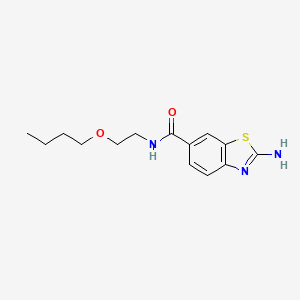
![3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7580740.png)
![[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580744.png)
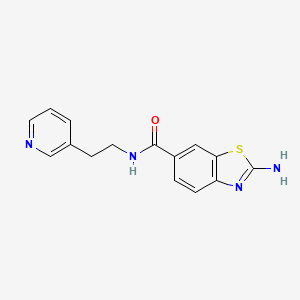
![ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate](/img/structure/B7580752.png)

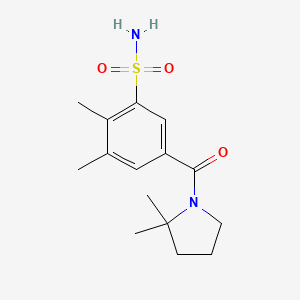

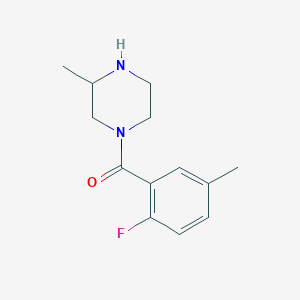
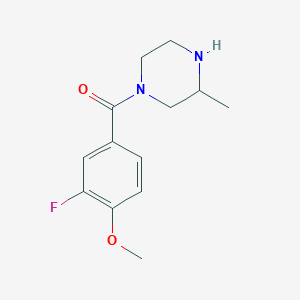
![3-[1-(1-Methyl-1H-pyrrol-2-yl)-meth-(Z)-ylidene]-1,3-dihydro-indol-2-one](/img/structure/B7580785.png)
![2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7580802.png)